molecular formula C14H22N4O3 B11085906 (5E)-1-butyl-5-[(piperidin-1-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-butyl-5-[(piperidin-1-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11085906
M. Wt: 294.35 g/mol
InChI Key: QCGSDEFDSDGTQL-XNTDXEJSSA-N
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Description

1-BUTYL-5-[(Z)-1-(PIPERIDINOAMINO)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE is a complex organic compound with a unique structure that includes a pyrimidinetrione core

Preparation Methods

The synthesis of 1-BUTYL-5-[(Z)-1-(PIPERIDINOAMINO)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE typically involves multiple steps. The synthetic route often starts with the preparation of the pyrimidinetrione core, followed by the introduction of the butyl and piperidinoamino groups. Reaction conditions may include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-BUTYL-5-[(Z)-1-(PIPERIDINOAMINO)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:

Scientific Research Applications

1-BUTYL-5-[(Z)-1-(PIPERIDINOAMINO)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BUTYL-5-[(Z)-1-(PIPERIDINOAMINO)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

Similar compounds to 1-BUTYL-5-[(Z)-1-(PIPERIDINOAMINO)METHYLIDENE]-2,4,6(1H,3H)-PYRIMIDINETRIONE include:

Properties

Molecular Formula

C14H22N4O3

Molecular Weight

294.35 g/mol

IUPAC Name

1-butyl-6-hydroxy-5-[(E)-piperidin-1-yliminomethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C14H22N4O3/c1-2-3-9-18-13(20)11(12(19)16-14(18)21)10-15-17-7-5-4-6-8-17/h10,20H,2-9H2,1H3,(H,16,19,21)/b15-10+

InChI Key

QCGSDEFDSDGTQL-XNTDXEJSSA-N

Isomeric SMILES

CCCCN1C(=C(C(=O)NC1=O)/C=N/N2CCCCC2)O

Canonical SMILES

CCCCN1C(=C(C(=O)NC1=O)C=NN2CCCCC2)O

Origin of Product

United States

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